molecular formula C13H13BrN4O3 B3974353 4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B3974353
M. Wt: 353.17 g/mol
InChI Key: PBTFAEVVICJRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound features a unique structure with a bromofuran moiety linked to two pyrazol-5-ol units through a methanediyl bridge. The presence of both furan and pyrazole rings in its structure makes it an interesting subject for research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with 5-bromofurfural in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature, and the product is isolated by simple filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets. The compound can induce apoptosis in cancer cells through the activation of p53-mediated pathways. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromofuran moiety in 4,4’-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for substitution reactions, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-[(5-bromofuran-2-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3/c1-5-9(12(19)17-15-5)11(7-3-4-8(14)21-7)10-6(2)16-18-13(10)20/h3-4,11H,1-2H3,(H2,15,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTFAEVVICJRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(O2)Br)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 2
Reactant of Route 2
4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 3
Reactant of Route 3
4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 4
4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 5
4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 6
Reactant of Route 6
4,4'-[(5-bromofuran-2-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.